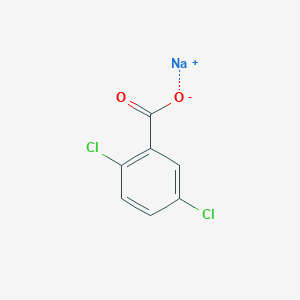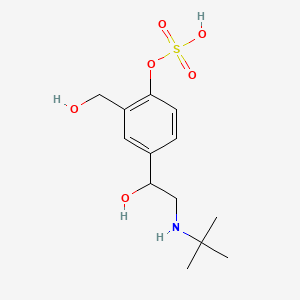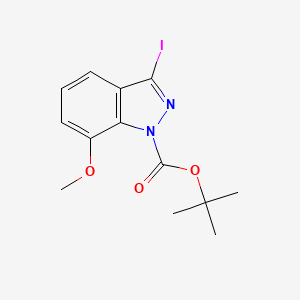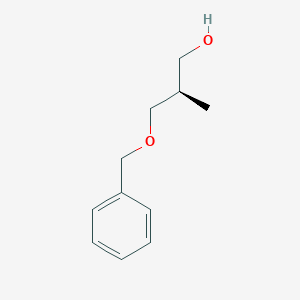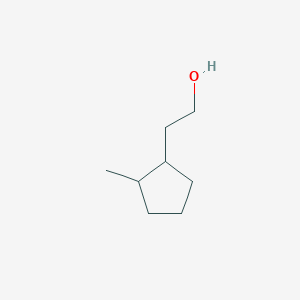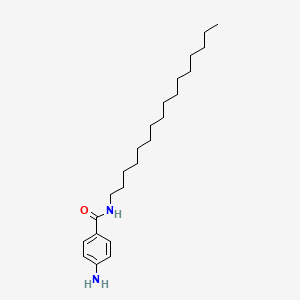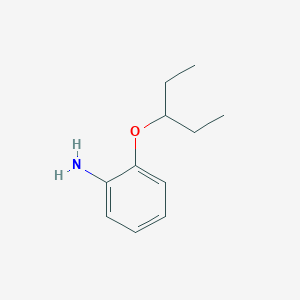![molecular formula C11H7ClO2S B3148254 5-[(2-Chlorophenyl)thio]-2-furylaldehyde CAS No. 639517-98-9](/img/structure/B3148254.png)
5-[(2-Chlorophenyl)thio]-2-furylaldehyde
Vue d'ensemble
Description
“5-[(2-Chlorophenyl)thio]-2-furylaldehyde” is a chemical compound with the molecular formula C11H7ClO2S . It has a molecular weight of 238.69 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of “5-[(2-Chlorophenyl)thio]-2-furylaldehyde” can be represented by the InChI code: 1S/C11H7ClO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H . This indicates the presence of a chlorophenyl group, a furyl group, and an aldehyde group in the molecule.Physical And Chemical Properties Analysis
“5-[(2-Chlorophenyl)thio]-2-furylaldehyde” is a solid at room temperature . It has a molecular weight of 238.69 .Applications De Recherche Scientifique
Chlorophenols and Environmental Impact
Chlorophenols (CPs) have been studied extensively for their environmental presence and impact, particularly in relation to their role as precursors to dioxins in thermal processes such as Municipal Solid Waste Incineration (MSWI). CPs are products of incomplete combustion and may generate through several pathways, including oxidative conversion or hydrolysis of chlorobenzene, and are considered significant in the formation of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F) (Peng et al., 2016). This research highlights the environmental relevance of chlorophenols and their derivatives, underscoring the importance of understanding their behavior and impacts.
Degradation of Chlorinated Phenols
The degradation of chlorinated phenols, such as those similar in functional groups to "5-[(2-Chlorophenyl)thio]-2-furylaldehyde," has been explored using zero-valent iron (ZVI) and iron-based bimetallic systems. These methods show promise in efficiently dechlorinating CPs through dechlorination, sorption, and co-precipitation, highlighting the potential for environmental remediation applications (Gunawardana et al., 2011).
Chlorophenols in Aquatic Environments
The aquatic toxicity of chlorophenols and their effects on aquatic life have been evaluated, indicating moderate to considerable toxic effects on mammalian and aquatic life. The persistence of these compounds in aquatic environments can vary, influencing bioaccumulation potential and organoleptic effects (Krijgsheld & Gen, 1986). This highlights the ecological risks associated with chlorophenols and their derivatives, underscoring the need for research into safe handling and disposal practices.
Application in Organic Synthesis
Although not directly related to "5-[(2-Chlorophenyl)thio]-2-furylaldehyde," the synthesis and evaluation of thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, provide insights into the potential chemical activities and applications of structurally similar compounds in organic synthesis and the evaluation of their carcinogenic potential (Ashby et al., 1978).
Orientations Futures
The future directions for research on “5-[(2-Chlorophenyl)thio]-2-furylaldehyde” could involve exploring its potential biological activities, given the interest in similar compounds such as indole derivatives . Further studies could also focus on developing new synthetic methods and investigating its mechanism of action .
Propriétés
IUPAC Name |
5-(2-chlorophenyl)sulfanylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-3-1-2-4-10(9)15-11-6-5-8(7-13)14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBBVWWERZUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(O2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)thio]-2-furylaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



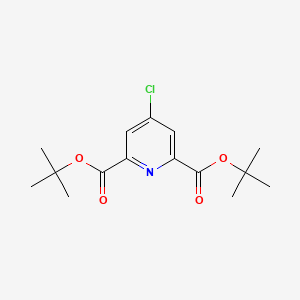
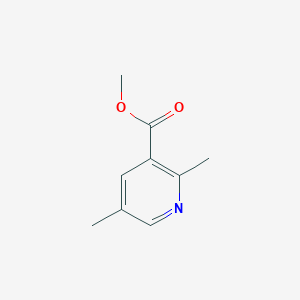
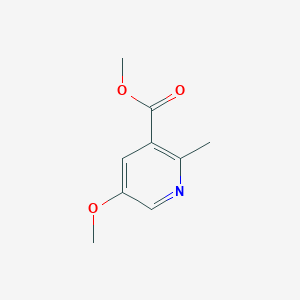
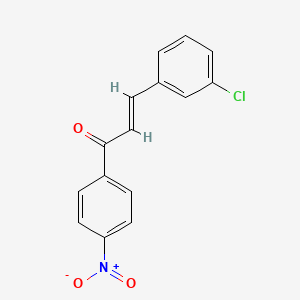
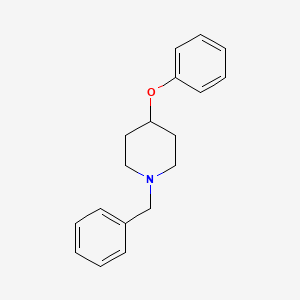
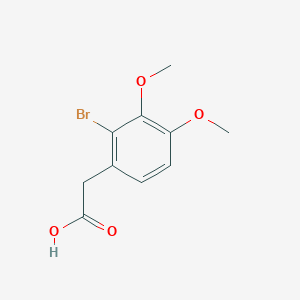
![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
